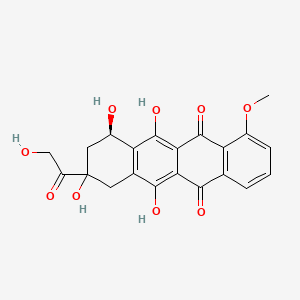
Pentacyanonitrosylferrate(2-) Disodium Dihydrate; (OC-6-22)-Pentakis(cyano-C)nitrosylferrate(2-) Disodium Dihydrate; Disodium nitroprusside dihydrate; Disodium pentacyanonitrosylferrate(2-) Dihydrate; SNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- is a complex chemical compound with the molecular formula C5FeN6Na2O. It is known for its unique structure, which includes a ferrate core surrounded by five cyano groups and one nitrosyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- typically involves the reaction of sodium nitroprusside with sodium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors, and the product is purified using techniques such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The cyano and nitrosyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ferrate species, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new complexes with different ligands .
Aplicaciones Científicas De Investigación
Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- involves its interaction with molecular targets and pathways. The compound can interact with various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- include:
- Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, dipotassium, hydrate (2:5), (OC-6-22)-
- Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)-
Uniqueness
The uniqueness of Ferrate(2-), pentakis(cyano-kappaC)nitrosyl-, sodium, hydrate (1:2:2), (OC-6-22)- lies in its specific structure and the presence of both cyano and nitrosyl groups. This combination of ligands imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C21H18O9 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(7R)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21?/m1/s1 |
Clave InChI |
IBZGBXXTIGCACK-KXPFFURISA-N |
SMILES isomérico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(C[C@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















